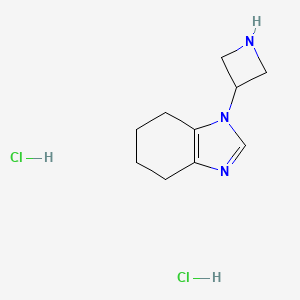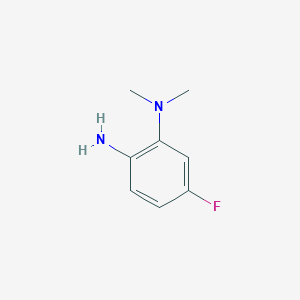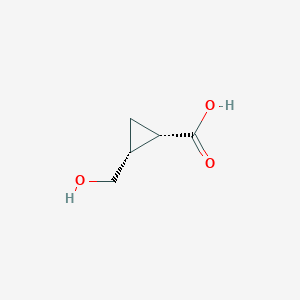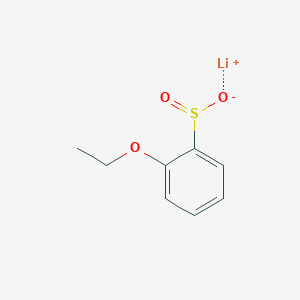
Lithium2-ethoxybenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium2-ethoxybenzene-1-sulfinate is an organosulfur compound that features a lithium ion bonded to an ethoxybenzene sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium2-ethoxybenzene-1-sulfinate typically involves the reaction of ethoxybenzene with sulfur dioxide and a base, followed by the introduction of lithium ions. The reaction conditions often include:
Temperature: Moderate temperatures are generally used to facilitate the reaction.
Solvent: Polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are commonly employed.
Catalysts: Catalysts like iodine or transition metal complexes may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium2-ethoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfonic acids, sulfonates.
Reduction: Sulfides, thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Lithium2-ethoxybenzene-1-sulfinate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of enzyme activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of lithium2-ethoxybenzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to changes in their activity. Additionally, the ethoxy group may participate in hydrophobic interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Sodium2-ethoxybenzene-1-sulfinate: Similar structure but with sodium instead of lithium.
Potassium2-ethoxybenzene-1-sulfinate: Similar structure but with potassium instead of lithium.
Lithium2-methoxybenzene-1-sulfinate: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
Lithium2-ethoxybenzene-1-sulfinate is unique due to the presence of the lithium ion, which imparts distinct chemical properties compared to its sodium and potassium counterparts. The ethoxy group also provides different reactivity and interaction profiles compared to the methoxy group, making this compound particularly valuable in specific applications.
Properties
Molecular Formula |
C8H9LiO3S |
|---|---|
Molecular Weight |
192.2 g/mol |
IUPAC Name |
lithium;2-ethoxybenzenesulfinate |
InChI |
InChI=1S/C8H10O3S.Li/c1-2-11-7-5-3-4-6-8(7)12(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
UKMLTCIHARMBSA-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCOC1=CC=CC=C1S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


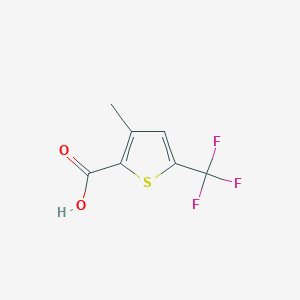
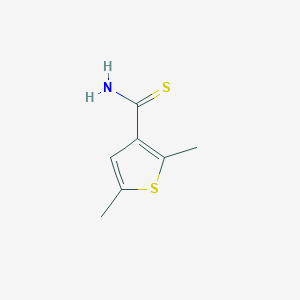
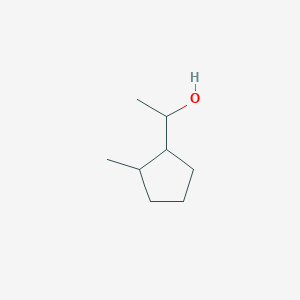
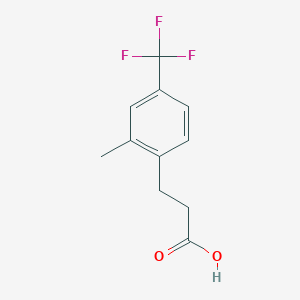
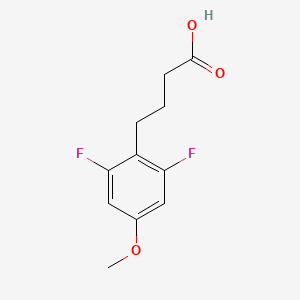
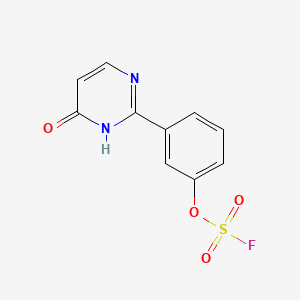
![Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate](/img/structure/B13529712.png)
![Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B13529727.png)

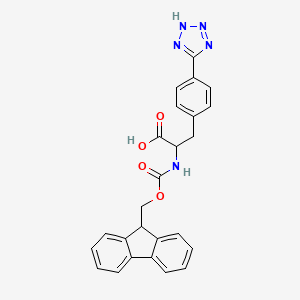
![7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13529732.png)
